![molecular formula C18H18IN3O2 B7744184 N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine](/img/structure/B7744184.png)
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine
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Overview
Description
Compounds with the structure of “N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine” belong to a class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the appropriate phenethylamine with a suitable reagent to introduce the quinazolin-4-amine group .Molecular Structure Analysis
The molecular structure of similar compounds consists of a phenethyl group attached to a quinazolin-4-amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 195.21 g/mol and a topological polar surface area of 47.6 Ų .properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-iodoquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-10-13(19)4-5-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZWWBDMHXNVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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